Tris(dibenzylideneacetone)platinum(0)

organometallic chemistry catalyst activation kinetics NMR spectroscopy

Tris(dibenzylideneacetone)platinum(0) (CAS 11072-92-7; linear formula (C₁₇H₁₄O)₃Pt; MW 897.96 g/mol) is a zero-valent platinum organometallic complex in which the Pt(0) center is coordinated by three molecules of trans,trans-dibenzylideneacetone (dba). In the solid state and solution, this compound exists predominantly as the dinuclear Pt₂(dba)₃ species, making it a direct structural and functional analog of the widely used palladium(0) complex Pd₂(dba)₃.

Molecular Formula C51H42O3Pt
Molecular Weight 898.0 g/mol
CAS No. 11072-92-7
Cat. No. B3417616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dibenzylideneacetone)platinum(0)
CAS11072-92-7
Molecular FormulaC51H42O3Pt
Molecular Weight898.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt]
InChIInChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H;/b3*13-11+,14-12+;
InChIKeyFEKYVXQHHOSKBW-XGQVLBTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(dibenzylideneacetone)platinum(0) – Procurement-Relevant Identity, Class, and Catalytic Role


Tris(dibenzylideneacetone)platinum(0) (CAS 11072-92-7; linear formula (C₁₇H₁₄O)₃Pt; MW 897.96 g/mol) is a zero-valent platinum organometallic complex in which the Pt(0) center is coordinated by three molecules of trans,trans-dibenzylideneacetone (dba) [1]. In the solid state and solution, this compound exists predominantly as the dinuclear Pt₂(dba)₃ species, making it a direct structural and functional analog of the widely used palladium(0) complex Pd₂(dba)₃ [2]. Commercially, it is supplied as a dark-brown to black crystalline solid with a typical purity of ≥98%, requiring storage at 2–8 °C under an inert argon atmosphere and protection from light [1]. It functions primarily as a soluble Pt(0) precatalyst and precursor for the in situ generation of active catalytic species—both molecular and nanoparticulate—in hydrosilylation, cross-coupling, and hydrogenation reactions, as well as a source of platinum for thin-film deposition via CVD/ALD and for supported nanoparticle catalyst fabrication [2][3].

Why Pd₂(dba)₃, Pt(PPh₃)₄, or Karstedt’s Catalyst Cannot Replace Tris(dibenzylideneacetone)platinum(0) in Critical Applications


Although Tris(dibenzylideneacetone)platinum(0) belongs to the same M(0)-dba family as its palladium congener Pd₂(dba)₃, the two complexes are not functionally interchangeable. Experimental NMR exchange spectroscopy (EXSY) at 600 MHz has established that the activation energy for dynamic conformational rearrangement of the dba ligand shell is markedly higher for the platinum complex (19.9 ± 0.2 kcal/mol) than for the palladium analog (17.9 ± 0.2 kcal/mol) [1]. This translates to slower dba ligand dissociation and a more controlled release of the M(0) center—an attribute that directly impacts catalyst initiation kinetics, the speciation of active intermediates, and the extent of unwanted metal-particle aggregation [1]. In hydrosilylation, Pt₂(dba)₃ outperforms the classical phosphine-based Pt(0) source Pt(PPh₃)₄ by operating entirely ligand-free while delivering catalytic performance comparable to the industry-standard Karstedt’s catalyst (Pt₂(dvtms)₃), but with a crucial operational advantage: it does not suffer from the rapid precipitation of catalytically inactive platinum black that plagues Karstedt-type systems [2][3]. These molecular-level differences in ligand lability, coupled with this compound’s distinctive dual molecular/nanoparticulate catalytic behavior, mean that substituting a generic Pt(0) or Pd(0) source leads to measurably different initiation profiles, selectivity outcomes, and catalyst lifetimes [1][2].

Quantitative Comparator-Based Evidence for Tris(dibenzylideneacetone)platinum(0) Differentiation


Higher Activation Barrier for Dynamic Ligand Rearrangement vs. Pd₂(dba)₃ Directly Confers Slower Pt(0) Release

EXSY ¹H NMR spectroscopy at 600 MHz was used to measure the activation energy (Eₐ) for the dynamic conformational isomerization of the dba ligand array around the M₂ core. The platinum complex Pt₂(dba)₃ exhibits an Eₐ of 19.9 ± 0.2 kcal/mol, which is 2.0 kcal/mol higher than the 17.9 ± 0.2 kcal/mol measured for its palladium analog Pd₂(dba)₃ under identical conditions [1]. DFT calculations confirm that this rearrangement proceeds through successive rotations of the dihedral angles formed by the carbonyl group and the coordinated C═C bonds, without dba ligand dissociation [1]. The higher barrier for the platinum complex indicates a kinetically more robust ligand shell and a slower intrinsic rate of Pt(0) release compared to Pd(0) release from Pd₂(dba)₃, a factor that directly regulates the concentration of active catalytic species in solution [1].

organometallic chemistry catalyst activation kinetics NMR spectroscopy

Catalytic Performance Matching Karstedt’s Catalyst in Alkene and Alkyne Hydrosilylation Without Platinum Black Formation

In a systematic study of alkene and alkyne hydrosilylation, the Pt₂(dba)₃-derived 'cocktail'-type catalytic system was benchmarked directly against Karstedt's catalyst (Pt₂(dvtms)₃), the dominant industrial hydrosilylation catalyst. Pt₂(dba)₃ achieved catalytic performance—measured by substrate conversion and product selectivity—that was directly described as comparable to that of Karstedt's catalyst [1]. Critically, however, Pt₂(dba)₃ avoids the well-documented tendency of Karstedt's catalyst to form inactive platinum black (colloidal Pt⁰) under reaction conditions, a process that permanently depletes the active catalyst pool and compromises reproducibility [2]. The Pt₂(dba)₃ system operates entirely without auxiliary phosphine or carbene ligands, generating in situ a dynamic mixture of molecular Pt complexes and Pt nanoparticles sized between 1.6 and 2.6 nm, as confirmed by TEM and X-ray absorption fine structure (XAFS) analysis [1].

hydrosilylation silicone chemistry homogeneous catalysis

Externally Reducing-Agent-Free Deposition of Clean Pt Nanoparticles (3–4 nm) onto Carbon Supports

Pentsak and Ananikov (2014) demonstrated a 'pure' one-step method for depositing platinum nanoparticles onto graphite and other carbon materials directly from a Pt₂(dba)₃ solution [1]. This protocol requires no exogenous reducing agents (e.g., NaBH₄, H₂ gas) and no additional stabilizers or capping agents—the dba ligands themselves serve as the reductant upon thermal activation, yielding supported Pt nanoparticles with an average size of 3–4 nm and a narrow particle-size distribution as measured by TEM [1]. In contrast, conventional Pt nanoparticle deposition from Pt(II) or Pt(IV) salts (e.g., H₂PtCl₆, Pt(acac)₂) invariably requires a separate reduction step and often introduces halide or organic contaminants that poison the final catalyst [1]. The dba-byproduct is volatile and/or easily removed by washing, leaving a clean platinum surface on the support [1].

heterogeneous catalyst preparation platinum nanoparticles carbon-supported catalysts

Defined Three-Dimensional Structure in Solution with Three Distinct dba Conformations Around the Pt₂ Core

Until 2024, the three-dimensional structure of Pt₂(dba)₃ in solution had not been elucidated, despite its widespread use as a Pt(0) source [1]. A combined 600 MHz NMR and DFT study established that the complex contains three dba ligands in three distinct conformations—s-cis,s-trans; s-trans,s-cis; and s-trans,s-trans—uniformly oriented around the dinuclear Pt₂ backbone [1]. This non-equivalent ligand arrangement is in contrast to the more symmetrical ligand environment proposed for the palladium analog and has direct consequences for the sequential availability of Pt(0) coordination sites during catalyst activation [1]. The EXSY NMR data confirm that the complex is fluxional on the NMR timescale, yet dba ligand dissociation does not occur during the rearrangement process; the isomerization proceeds exclusively through dihedral rotations about the carbonyl–C═C bonds [1].

structural elucidation NMR spectroscopy catalyst precursor characterization

Phosphine-Free and External-Ligand-Free Catalytic Operation Across Multiple Reaction Classes

Unlike Pt(PPh₃)₄, which requires the presence of triphenylphosphine ligands that can complicate product purification and introduce phosphorus-containing waste streams, Pt₂(dba)₃ functions as an effective precatalyst without any added phosphine, NHC, or other auxiliary ligands in hydrosilylation reactions [1]. The dynamic 'cocktail' system generated from Pt₂(dba)₃ under reaction conditions supplies both molecular Pt(0) species and Pt nanoparticles (1.6–2.6 nm) that are jointly responsible for catalytic turnover [1]. DFT-based mechanistic analysis of the alkyne hydrosilylation pathway revealed that the oxidative addition step in the catalytic cycle is reversible, a feature that contributes to the observed selectivity profile [1]. By contrast, Pt(PPh₃)₄-catalyzed hydrosilylation typically proceeds at higher temperatures (≥80 °C) and can require phosphine-to-platinum ratio optimization to balance activity and selectivity [2].

ligand-free catalysis sustainable chemistry hydrosilylation

Procurement-Driven Application Scenarios for Tris(dibenzylideneacetone)platinum(0) Based on Verified Differentiation Evidence


Industrial Hydrosilylation for Silicone Curing and Functional Silane Synthesis Where Karstedt’s Catalyst Instability Is Problematic

Pt₂(dba)₃ is the recommended Pt(0) precursor for continuous or large-batch hydrosilylation processes in which Karstedt's catalyst (Pt₂(dvtms)₃) exhibits unacceptable catalyst deactivation through platinum black precipitation. The evidence from Ondar et al. (2023) establishes that Pt₂(dba)₃ delivers catalytic performance comparable to Karstedt's catalyst while forming a dynamic 'cocktail' of molecular Pt species and 1.6–2.6 nm nanoparticles that resist irreversible aggregation into bulk platinum metal [1]. This translates to improved catalyst lifetime, more consistent reaction kinetics across multiple batch cycles, and reduced reactor fouling—directly lowering downtime and maintenance costs in silicone elastomer production and alkoxysilane manufacturing [1][2].

Clean Synthesis of Carbon-Supported Platinum Nanoparticle Electrocatalysts Without Exogenous Reducing Agents

For laboratories and pilot-scale facilities preparing Pt/C electrocatalysts for fuel cells, sensors, or hydrogenation reactors, Pt₂(dba)₃ enables a one-step deposition protocol that generates 3–4 nm Pt nanoparticles on graphite or carbon supports without added NaBH₄, H₂, or capping agents [1]. The 'pure' method reported by Pentsak and Ananikov (2014) avoids halide contamination inherent to H₂PtCl₆-based routes and eliminates the need for post-synthetic washing steps to remove stabilizers, yielding a cleaner Pt surface that exhibits higher specific catalytic activity [1]. This scenario is particularly relevant when procurement of multiple reagent-grade chemicals (reducing agent, stabilizer, Pt salt) can be consolidated into a single platinum precursor purchase [1].

Controlled Pt(0) Release for Mechanistic Studies Requiring Slower Catalyst Initiation Kinetics vs. Pd₂(dba)₃

In fundamental organometallic or catalytic mechanism investigations where the rate of M(0) liberation from the precatalyst must be deliberately slowed to enable intermediate trapping or kinetic analysis, Pt₂(dba)₃ provides a quantifiable advantage over Pd₂(dba)₃. The experimentally determined 19.9 ± 0.2 kcal/mol activation barrier for dba ligand rearrangement (vs. 17.9 ± 0.2 kcal/mol for Pd₂(dba)₃, measured by EXSY NMR) ensures that Pt(0) becomes available more gradually [1]. This differential initiation rate can be exploited to study oxidative addition steps, to suppress premature catalyst deactivation by metal clustering, or to achieve a more uniform distribution of active sites in supported catalyst preparation [1].

Phosphine-Free Platinum Precatalyst for Pharmaceutical Intermediate Synthesis Avoiding Phosphorus Contamination

When synthesizing active pharmaceutical ingredient (API) intermediates via Pt-catalyzed transformations such as hydrogenation, hydrosilylation, or selective C–C bond formation, the use of Pt(PPh₃)₄ introduces triphenylphosphine and its oxide as persistent contaminants that require chromatographic removal and rigorous residual analysis. Pt₂(dba)₃ operates without any phosphine ligands, functioning as an external-ligand-free precatalyst that generates active Pt species directly from the dba ligand environment [2]. The dba-derived byproducts are more readily separated from medium-polarity organic products. This scenario is directly supported by the demonstration of efficient, ligand-free hydrosilylation catalysis with Pt₂(dba)₃ and by the known industrial preference for phosphine-free Pt formulations in silicone and fine-chemical applications [2].

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